(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

BCRP inhibition Multidrug resistance Chalcone SAR

(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1354941-16-4) is a synthetic furan-containing chalcone distinguished by a 2,4-dimethoxy substitution pattern on the phenyl ring and a carbonyl group adjacent to the dimethoxyphenyl ring. Chalcones are α,β-unsaturated ketones recognized for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 1354941-16-4
Cat. No. B6346381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
CAS1354941-16-4
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C=CC(=O)C2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C16H16O4/c1-11-4-5-12(20-11)7-9-15(17)14-8-6-13(18-2)10-16(14)19-3/h4-10H,1-3H3/b9-7+
InChIKeyBVVKHUDQVWKSOS-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1354941-16-4) Is a Critical Chalcone Scaffold for Procurement


(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1354941-16-4) is a synthetic furan-containing chalcone distinguished by a 2,4-dimethoxy substitution pattern on the phenyl ring and a carbonyl group adjacent to the dimethoxyphenyl ring. Chalcones are α,β-unsaturated ketones recognized for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects [1]. This specific compound serves as a versatile intermediate for heterocyclic synthesis and as a probe for structure-activity relationship (SAR) studies targeting BCRP (breast cancer resistance protein) inhibition, where 2,4-dimethoxy substitution on ring A has been identified as a pharmacophoric determinant for enhanced mitoxantrone accumulation [2].

Why (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one Cannot Be Interchanged with Other Furan-Chalcone Analogs


Furan-based chalcones display extreme sensitivity to both regioisomerism (carbonyl position relative to aryl rings) and methoxy substitution pattern. The target compound, with carbonyl proximal to the 2,4-dimethoxyphenyl ring, is the regioisomer of the extensively studied DMPF-1 and DMFP series, where the carbonyl is adjacent to the 5-methylfuran ring [1]. This inversion alters the electronic conjugation pathway, which is known to affect BCRP inhibition potency, as 2,4-dimethoxy substitution on ring A uniquely enhances mitoxantrone accumulation compared to 2,4-dihydroxy or unsubstituted analogs [2]. Furthermore, the 5-methylfuran moiety distinguishes this compound from des-methyl furan analogs (e.g., CAS 4332-90-5), which lack the methyl group that influences lipophilicity and metabolic stability. Simply substituting with a 2,3- or 2,5-dimethoxy regioisomer yields a different pharmacological profile, as demonstrated by the distinct antinociceptive mechanisms of DMPF-1 (2,5-substitution) versus DMFP (2,3-substitution) [3].

Quantitative Evidence Guide for (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1354941-16-4): Differentiation from Analogs


BCRP Inhibition Potency: 2,4-Dimethoxy Substitution on Ring A Delivers Superior Mitoxantrone Accumulation vs. 2,4-Dihydroxy and Unsubstituted Chalcones

In a comparative study of non-basic chalcone analogues, compounds bearing a 2,4-dimethoxy substitution on ring A (the phenyl ring proximal to the carbonyl) increased mitoxantrone accumulation in BCRP-overexpressing cells more potently than their 2,4-dihydroxy or unsubstituted counterparts. At 5 µM, the 2,4-dimethoxy chalcone scaffold produced higher intracellular mitoxantrone accumulation than the established BCRP inhibitor fumitremorgin C [1]. This SAR finding is directly applicable to CAS 1354941-16-4, which is the only commercially available chalcone combining the 2,4-dimethoxy pharmacophore with a 5-methylfuran ring B.

BCRP inhibition Multidrug resistance Chalcone SAR

Regioisomeric Selectivity: Carbonyl Position Adjacent to 2,4-Dimethoxyphenyl Differentiates This Compound from the DMPF-1/DMFP Antinociceptive Series

The target compound (CAS 1354941-16-4) is the regioisomer of the well-characterized DMPF-1 (CAS 1334721-69-5) and DMFP series. In DMPF-1, the carbonyl is adjacent to the 5-methylfuran ring, which has been shown to confer dose-dependent antinociceptive activity via NO-cGMP and potassium channel pathways with an ED50 range of 0.1–5 mg/kg (i.p.) in murine models [1]. In contrast, CAS 1354941-16-4 places the carbonyl adjacent to the 2,4-dimethoxyphenyl ring, reversing the electronic conjugation. This regioisomeric switch is expected to redirect biological target engagement away from nociceptive pathways toward BCRP inhibition and cytotoxicity profiles, as predicted by the 2,4-dimethoxy ring A SAR [2].

Regioisomerism Chalcone conjugation Pharmacophore mapping

Cytotoxicity of the Closest Structural Analog DMMF Against MCF-7 Breast Cancer Cells: A Benchmark for the Target Compound's Anticancer Potential

The structurally closest analog with published cytotoxicity data is (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMMF), which differs only in methoxy substitution pattern (2,3- vs. target's 2,4-) and carbonyl position. DMMF exhibited an IC50 of 2.01 ± 1.53 µg/mL (approximately 7.37 µM) against MCF-7 breast cancer cells after 24 h treatment, with the highest cytotoxicity among six cell lines tested (HT-29, HL60, MCF-7, MDA-MB231, WRL-68, MCF-10A) [1]. DMMF also induced G2/M cell cycle arrest and apoptosis in MCF-7 cells after 48 h. Since 2,4-dimethoxy substitution on ring A has been independently associated with enhanced biological activity [2], the target compound (CAS 1354941-16-4) represents a rational extension of this scaffold with potentially differentiated selectivity.

Cytotoxicity Breast cancer Chalcone anticancer

Safety Profile of the DMPF-1 Analog Establishes Class-Level Tolerability up to 1000 mg/kg Single Oral Dose in Mice

The closely related analog DMPF-1 (3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one) was evaluated in acute and subacute toxicity studies in mice. A single oral dose of 1000 mg/kg produced no mortality or significant changes in body weight, behavior, hematological parameters, or serum biochemistry. Repeated dosing at 0.1, 0.5, 1, 5, and 10 mg/kg over 28 days caused no significant organ histopathology alterations [1]. While direct toxicity data for CAS 1354941-16-4 are unavailable, the shared furan-chalcone core and comparable molecular weight (272.3 g/mol) support a class-level inference of favorable acute safety, positioning the target compound as a viable candidate for in vivo efficacy studies without immediate toxicity liability concerns.

Acute toxicity Subacute toxicity Chalcone safety

Commercial Availability at 98% Purity: A Procurement-Ready Building Block Differentiated from Lower-Purity Generic Chalcones

CAS 1354941-16-4 is commercially stocked at 98% purity by multiple suppliers (e.g., Leyan, CymitQuimica), distinguishing it from generic chalcone mixtures that are often sold at 95% purity without defined regioisomeric or geometric isomer specification . The compound is synthesized via Claisen-Schmidt condensation of 2,4-dimethoxyacetophenone with 5-methylfurfural, yielding the (2E)-geometric isomer as the thermodynamically favored product. The defined (2E)-configuration and confirmed 2,4-dimethoxy regioisomer identity, as indicated by IUPAC nomenclature consistency across vendor catalogs, provide procurement confidence that is absent for less-characterized chalcone analogs .

Chemical procurement Purity specification Synthetic intermediate

5-Methylfuran Ring B Provides Lipophilic Differentiation vs. Des-Methyl Furan Analog (CAS 4332-90-5)

The 5-methylfuran ring B of CAS 1354941-16-4 distinguishes it from the des-methyl analog (2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one (CAS 4332-90-5). The additional methyl group increases calculated logP by approximately 0.5 units (from ~2.8 to ~3.3, based on fragment-based estimation), enhancing membrane permeability potential while maintaining the furan oxygen as a hydrogen-bond acceptor. The 5-methylfuran moiety is a privileged fragment in compounds exhibiting both peripheral and central antinociceptive activity, as evidenced by DMPF-1 which crosses the blood-brain barrier to produce central analgesic effects [1].

Lipophilicity Metabolic stability Furan substitution

Procurement-Guided Application Scenarios for (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1354941-16-4)


BCRP/ABCG2 Inhibitor Screening and Multidrug Resistance Reversal Studies

The 2,4-dimethoxy substitution pattern on ring A is a validated pharmacophore for BCRP inhibition, outperforming fumitremorgin C in mitoxantrone accumulation assays at 5 µM. CAS 1354941-16-4 is the most appropriate commercially available scaffold for exploring SAR around the 5-methylfuran ring B in the context of BCRP-mediated multidrug resistance reversal [1].

Regioisomer-Specific Chalcone Library Construction for Phenotypic Screening

Because furan-chalcone bioactivity is highly regioisomer-dependent—DMPF-1 shows antinociception via NO-cGMP and potassium channel pathways while 2,4-dimethoxy chalcones are BCRP-selective—CAS 1354941-16-4 serves as a critical entry in regioisomer-focused libraries. Its 98% purity and defined (2E)-geometry ensure reproducible screening outcomes across independent laboratories [1].

Cytotoxicity Profiling Against Breast Cancer Cell Lines with Direct DMMF Benchmarking

DMMF, the closest published analog, exhibits an IC50 of 2.01 µg/mL against MCF-7 cells and induces G2/M arrest and apoptosis. Procuring CAS 1354941-16-4 enables a direct head-to-head comparison to quantify the impact of shifting methoxy substitution from 2,3- to 2,4- on cytotoxicity, selectivity, and mechanism of cell death in breast cancer models [2].

Synthetic Intermediate for Heterocyclic Derivatization via the α,β-Unsaturated Ketone Handle

The enone system of CAS 1354941-16-4 is a versatile synthetic handle for constructing pyrazolines, isoxazoles, and pyrimidine-fused chalcone derivatives. The defined regiochemistry (carbonyl adjacent to 2,4-dimethoxyphenyl) directs cyclocondensation reactions with hydrazines or hydroxylamine to yield regioselectively substituted heterocycles, a synthetic advantage over the regioisomeric DMPF-1 series where the carbonyl is adjacent to the furan ring [3].

Quote Request

Request a Quote for (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.